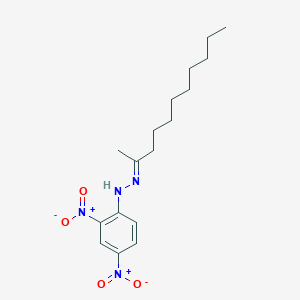

2-Undecanone 2,4-dinitrophenylhydrazone

Description

2-Undecanone 2,4-dinitrophenylhydrazone (CAS 2121-90-6) is a derivative of the methyl ketone 2-undecanone, formed via reaction with 2,4-dinitrophenylhydrazine (DNPH). This hydrazone is widely used in analytical chemistry for the identification and quantification of carbonyl compounds due to its distinct physical and chemical properties. Key characteristics include:

- Molecular formula: C₁₇H₂₄N₄O₄ (inferred from parent ketone and DNPH reaction) .

- Melting point: 167.5–168.1 °C (reported for structurally related hydrazones in the same carbon chain range) .

- Applications: Primarily employed in chromatography and spectrophotometry for carbonyl detection in environmental and pharmaceutical research .

Properties

CAS No. |

2121-90-6 |

|---|---|

Molecular Formula |

C17H26N4O4 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

2,4-dinitro-N-[(E)-undecan-2-ylideneamino]aniline |

InChI |

InChI=1S/C17H26N4O4/c1-3-4-5-6-7-8-9-10-14(2)18-19-16-12-11-15(20(22)23)13-17(16)21(24)25/h11-13,19H,3-10H2,1-2H3/b18-14+ |

InChI Key |

IUEBGTPEQHNPFM-NBVRZTHBSA-N |

SMILES |

CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Isomeric SMILES |

CCCCCCCCC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |

Canonical SMILES |

CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Other CAS No. |

2121-90-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Physical and Chemical Properties

A comparative analysis of 2-undecanone DNPH with other carbonyl-DNPH derivatives reveals trends in stability, solubility, and analytical utility:

Notes:

- Recovery Rates: 2-Undecanone DNPH exhibits comparable recovery efficiency to other medium-chain ketones (e.g., 2-hexanone, 2-butanone) in column chromatography, though exact values for 2-undecanone are inferred from flow-rate optimizations in Table 1 .

- Solubility : The log10ws value (-7.12) indicates low water solubility, similar to undecanal DNPH, suggesting hydrophobic interactions dominate .

Structural and Functional Differences

- Chain Length vs. Stability: Longer carbon chains (e.g., 2-undecanone vs. acetaldehyde) enhance hydrophobicity, improving retention in reverse-phase chromatography but may reduce crystallinity compared to aromatic derivatives like acetophenone DNPH .

- Functional Groups: Aromatic hydrazones (e.g., acetophenone DNPH) exhibit higher melting points due to π-π stacking, whereas aliphatic derivatives like 2-undecanone DNPH rely on van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.